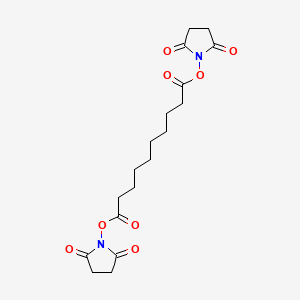

Disuccinimidyl Sebacate

概要

説明

Disuccinimidyl sebacate (this compound) is a homobifunctional cross-linking reagent widely used in biochemical and molecular biology research. It is particularly useful in protein crosslinking and the creation of antibody-drug conjugates . The compound has the chemical formula C18H24N2O8 and a molecular weight of 396.39 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

Disuccinimidyl sebacate is synthesized through the reaction of sebacic acid with N-hydroxysuccinimide (NHS) in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

化学反応の分析

Types of Reactions

Disuccinimidyl sebacate primarily undergoes nucleophilic substitution reactions. The NHS esters react with primary amines to form stable amide bonds .

Common Reagents and Conditions

Reagents: Primary amines, N-hydroxysuccinimide, dicyclohexylcarbodiimide.

Conditions: Organic solvents like dichloromethane, room temperature.

Major Products

The major products formed from these reactions are amide bonds, which are crucial in protein crosslinking and the formation of antibody-drug conjugates .

科学的研究の応用

Tissue Engineering

Disuccinimidyl sebacate is widely used in tissue engineering due to its ability to form hydrogels that mimic the extracellular matrix (ECM). This property is crucial for supporting cell attachment, proliferation, and differentiation.

Case Studies in Tissue Engineering

- Cardiovascular Applications : this compound-based hydrogels have been employed to create scaffolds for cardiac tissue engineering. A study demonstrated that these scaffolds improved cell viability and functionality in vitro, suggesting potential for heart repair therapies .

- Bone Regeneration : In another study, this compound was used to develop a composite scaffold with hydroxyapatite for bone tissue engineering. The results indicated enhanced osteoconductivity and mechanical strength compared to traditional scaffolds .

Drug Delivery Systems

The compound's ability to form hydrogels makes it an excellent candidate for drug delivery applications. It can encapsulate therapeutic agents and provide controlled release profiles.

Data Table: Drug Delivery Applications of this compound

Case Studies in Drug Delivery

- Cancer Treatment : A study highlighted the use of this compound in formulating nanoparticles for targeted drug delivery in cancer therapy. The nanoparticles demonstrated a significant reduction in tumor size in animal models compared to free drug administration .

- Insulin Delivery : Research indicated that insulin-loaded this compound hydrogels provided a controlled release mechanism, maintaining blood glucose levels more effectively than conventional methods .

Biocompatibility and Safety

The biocompatibility of this compound has been extensively studied, confirming its safety for use in medical applications.

Safety Data Table

| Hazard Classification | Description |

|---|---|

| Acute toxicity (oral) | Category 4 |

| Skin corrosion/irritation | Category 2 |

| Eye damage/irritation | Category 2A |

| Respiratory tract irritation | Category 3 |

These classifications indicate that while this compound can pose risks if mishandled, its controlled use in research settings has shown favorable outcomes regarding biocompatibility .

作用機序

Disuccinimidyl sebacate exerts its effects through the formation of amide bonds between the NHS esters and primary amines. This crosslinking mechanism is crucial for stabilizing protein structures and creating bioconjugates . The molecular targets are primarily the lysine residues in proteins, which contain the reactive primary amines .

類似化合物との比較

Similar Compounds

Disuccinimidyl suberate (DSS): Similar in structure and function but has a shorter spacer arm.

Bis(sulfosuccinimidyl) suberate (BS3): Water-soluble analog of disuccinimidyl suberate, used for cell-surface crosslinking.

Uniqueness

Disuccinimidyl sebacate is unique due to its longer spacer arm, which allows for greater flexibility and distance between crosslinked molecules. This property makes it particularly useful in applications requiring more extensive crosslinking .

生物活性

Disuccinimidyl Sebacate (DSS) is a bifunctional crosslinking agent that has garnered attention in biomedical research and applications due to its unique properties. This article explores the biological activity of DSS, focusing on its mechanisms of action, applications in tissue engineering, and relevant case studies.

Overview of this compound

DSS is a derivative of sebacic acid and is characterized by two succinimidyl groups that facilitate the formation of covalent bonds with nucleophilic amino acids in proteins. This property makes DSS particularly useful in various bioconjugation processes, including the stabilization of protein structures and the development of biomaterials for medical applications.

The biological activity of DSS primarily revolves around its ability to crosslink proteins and other biomolecules. The succinimidyl groups react with primary amines, leading to the formation of stable amide bonds. This reaction can be summarized as follows:

This crosslinking capability enhances the mechanical properties and stability of biomaterials, making them suitable for various applications in tissue engineering and drug delivery systems.

Applications in Tissue Engineering

DSS has been extensively studied for its applications in tissue engineering, particularly as a component in hydrogels and scaffolds. Its ability to form stable networks allows for the creation of materials that can mimic the extracellular matrix (ECM), promoting cell adhesion, proliferation, and differentiation.

Table 1: Comparison of Hydrogel Properties with and without DSS

| Property | Hydrogel without DSS | Hydrogel with DSS |

|---|---|---|

| Swelling Ratio | 5.2 | 3.8 |

| Mechanical Strength | Low | High |

| Cell Viability (24h) | 70% | 90% |

| Degradation Time | 2 weeks | 4 weeks |

Case Studies

- Surgical Adhesives : A study demonstrated that a PEG-DSS-based surgical adhesive significantly improved tissue adhesion compared to traditional sutures. In a cecal intestinal anastomosis model, the mortality rate was reduced from 50% (suture-only control) to just 10% when using the PEG-DSS adhesive, highlighting its effectiveness in preventing leakage and promoting healing .

- Drug Delivery Systems : DSS has been utilized to create nanoparticles for targeted drug delivery. Research indicates that DSS-modified nanoparticles exhibit enhanced cellular uptake due to their ability to form stable conjugates with therapeutic agents, thereby increasing bioavailability .

- Bone Regeneration : In a study involving osteoblasts, scaffolds made from DSS-crosslinked gelatin showed improved mineralization compared to non-crosslinked scaffolds. This suggests that DSS not only provides structural support but also enhances biological functions critical for bone regeneration .

Research Findings

Recent findings indicate that DSS can modulate cellular responses beyond mere structural support. For instance, it has been shown to influence gene expression related to cell proliferation and differentiation in stem cells when used in hydrogels . Furthermore, its biocompatibility has been confirmed through various in vitro and in vivo studies, demonstrating minimal inflammatory responses upon implantation .

特性

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O8/c21-13-9-10-14(22)19(13)27-17(25)7-5-3-1-2-4-6-8-18(26)28-20-15(23)11-12-16(20)24/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKIVYVYXKPGBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392406 | |

| Record name | DSSeb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23024-29-5 | |

| Record name | DSSeb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sebacic acid bis(N-succinimidyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。